

An In-depth Technical Guide to 2-Fluoro-5-nitrophenylacetic acid

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Compound of Interest

Compound Name: *2-Fluoro-5-nitrophenylacetic acid*

Cat. No.: *B184392*

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Fluoro-5-nitrophenylacetic acid**, a key intermediate in various synthetic applications. This document collates available data on its physical characteristics, spectral properties, and safety information. While specific experimental data for this compound is limited in publicly accessible literature, this guide also presents generalized experimental protocols and data from analogous compounds to provide a practical framework for researchers.

Chemical and Physical Properties

2-Fluoro-5-nitrophenylacetic acid is a solid organic compound.^[1] Its core structure consists of a phenylacetic acid scaffold substituted with a fluorine atom at the 2-position and a nitro group at the 5-position.

Table 1: Physical and Chemical Properties of **2-Fluoro-5-nitrophenylacetic acid**

Property	Value	Reference(s)
CAS Number	195609-18-8	[2] [3]
Molecular Formula	C ₈ H ₆ FNO ₄	[2] [3]
Molecular Weight	199.14 g/mol	[2] [3]
Appearance	Solid	[1]
Melting Point	149-150 °C	[1]
Boiling Point	375.5 ± 27.0 °C at 760 mmHg	[4]
Solubility	Data not available. Solubility data for the similar compound 2-nitrophenylacetic acid in various solvents is available and suggests it is soluble in DMF, 1,4-dioxane, methanol, ethanol, and ethyl acetate, with lower solubility in water and cyclohexane. [5]	
pKa	Data not available. The predicted pKa for the similar compound 5-Fluoro-2-nitrophenylacetic acid is 3.74 ± 0.10. [6]	

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Fluoro-5-nitrophenylacetic acid** is not readily available in the reviewed literature. However, data for analogous compounds can provide an indication of the expected spectral characteristics.

2.1. Infrared (IR) Spectroscopy

An FTIR spectrum is available for **2-Fluoro-5-nitrophenylacetic acid**. The spectrum would be expected to show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300

cm^{-1}), the C=O stretch ($\sim 1700 \text{ cm}^{-1}$), C-F stretch, and N-O stretches of the nitro group.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Fluoro-5-nitrophenylacetic acid** is not available. Predicted data for similar compounds can be used as a reference. For example, the ^1H NMR spectrum of phenylacetic acid in H_2O shows specific chemical shifts and coupling constants.^[7] The ^{13}C NMR spectrum of 2-fluoroaniline shows characteristic shifts for carbons attached to fluorine and nitrogen.^[8]

2.3. Mass Spectrometry (MS)

Experimental mass spectrometry data for **2-Fluoro-5-nitrophenylacetic acid** is not available. The fragmentation pattern of carboxylic acids typically involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).^[9] The presence of the fluoro and nitro groups would also lead to characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-Fluoro-5-nitrophenylacetic acid** are not explicitly available. The following are generalized procedures based on the synthesis of similar compounds.

3.1. Synthesis

A plausible synthetic route could involve the nitration of 2-fluorophenylacetic acid or the hydrolysis of 2-fluoro-5-nitrophenylacetonitrile. A general procedure for the synthesis of a similar compound, p-nitrophenylacetic acid, involves the hydrolysis of p-nitrobenzyl cyanide with sulfuric acid.^[10] Another related synthesis for 2,4,5-trifluorophenylacetic acid involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, decarboxylation, and reduction.^[1]

3.2. Purification

Purification of the crude product would likely involve recrystallization from an appropriate solvent or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the compound and impurities.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of **2-Fluoro-5-nitrophenylacetic acid**. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would likely provide good separation.

Safety and Handling

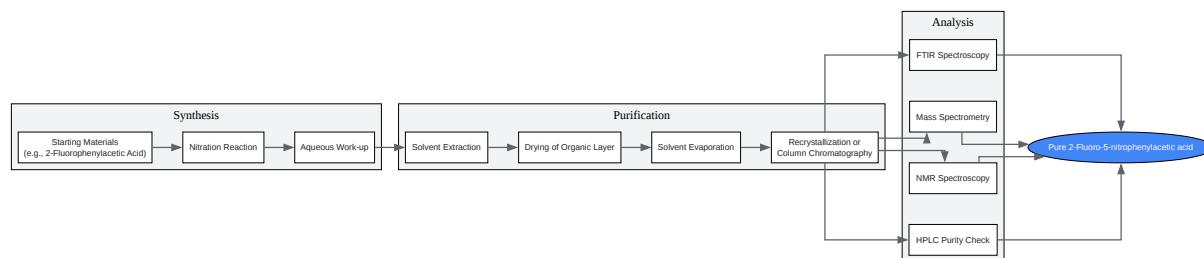
2-Fluoro-5-nitrophenylacetic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Table 2: Hazard Information for **2-Fluoro-5-nitrophenylacetic acid**

Hazard	Description
Hazard Codes	Xi (Irritant)
Risk Phrases	R36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Phrases	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of a substituted phenylacetic acid like **2-Fluoro-5-nitrophenylacetic acid**.

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Caption: General workflow for synthesis and analysis.

Conclusion

2-Fluoro-5-nitrophenoxyacetic acid is a valuable chemical intermediate. While comprehensive experimental data is not widely published, this guide provides a summary of its known properties and outlines general procedures for its synthesis and analysis based on related compounds. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

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